(S)-(+)-2-Methylpiperazine
Overview
Description
(S)-(+)-2-Methylpiperazine is a chiral compound that has been studied for its absolute structure. The determination of its absolute structure is significant for understanding its interactions and reactivity in various chemical contexts. The absolute structures of both enantiomers, R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine, have been determined using anomalous dispersion techniques, which are crucial for the study of light element structures in crystallography .
Synthesis Analysis
The synthesis of related piperazine compounds has been explored through various methods. One such method involves the intramolecular reductive coupling of diimines, which yields (+/-)-2,3-diarylpiperazines with high selectivity. This process, which uses Zn/Ti(O(i)Pr)2Cl2, achieves yields ranging from 73-83% and demonstrates a significant preference for the dl isomer over the meso form. Additionally, the (+/-)-2,3-diphenylpiperazine can be partially resolved using L-(+)-tartaric acid, and its enantiomeric purity can be further enhanced through the formation of hydrogen-bonded salt aggregates with oxalic acid .
Molecular Structure Analysis
The molecular structure of (S)-(+)-2-methylpiperazine has been confirmed through the absolute structure determination of its dibromide salts. This was achieved by collecting full data on Bijvoet pairs and minimizing systematic errors, which allowed for the determination of absolute structure parameters. These findings are essential for the accurate description of the molecule's three-dimensional arrangement and its potential interactions .
Chemical Reactions Analysis
The reactivity of piperazine derivatives has been explored in the context of synthesizing ligands for central nervous system receptors. A novel synthesis route starting from (S)-serine has been developed for 4-substituted-(1-benzylpiperazin-2-yl)methanols. This route involves key intermediates and subsequent transformations, including Swern oxidation, Wittig reaction, and hydrogenation, to produce chiral, non-racemic bicyclic lactams. These compounds have shown promising interactions with central nervous system receptors, such as the σ1-receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(+)-2-methylpiperazine can be inferred from the study of its diastereomeric salts with tartaric acid. The crystal structures of these salts reveal the formation of well-defined hydrogen tartrate chains, which are linked into a two-dimensional sheet via intermolecular hydrogen bonds. The different conformations of the (R)- and (S)-2-methylpiperazinediium ions within these structures suggest variations in stability and the potential for forming intermolecular hydrogen bonds. These properties are indicative of the compound's behavior in solid-state and may influence its solubility, melting point, and other physical characteristics .
Scientific Research Applications
1. Carbon Dioxide Capture Applications
(S)-(+)-2-Methylpiperazine has been studied for its role in carbon dioxide capture. Chen and Rochelle (2013) used quantitative NMR spectroscopy to investigate the solubility and speciation of CO2 in aqueous 2-methylpiperazine solutions, showing its potential in CO2 capture from coal-fired power plants (Chen & Rochelle, 2013). Yuan, Sherman, and Rochelle (2017) further analyzed the effects of viscosity on CO2 absorption in aqueous solutions of 2-methylpiperazine, highlighting its efficiency in amine scrubbing for CO2 capture (Yuan, Sherman, & Rochelle, 2017).
2. Catalytic Applications
The compound has been incorporated into the synthesis of covalent organic frameworks for catalysis. Ma et al. (2017) reported the fabrication of a palladium nanoparticles-loaded homochiral covalent organic framework using S-(+)-2-methylpiperazine, demonstrating its effectiveness in promoting certain chemical reactions with high yield and stereoselectivity (Ma et al., 2017).
3. Synthesis of Pharmaceutical Compounds
(S)-(+)-2-Methylpiperazine is used in the synthesis of various pharmaceutical compounds. Kohara et al. (2002) described the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives using 2-methylpiperazine, indicating its utility in medicinal drug synthesis (Kohara et al., 2002).
4. Analyzing Degradation Products in CO2 Capture Emissions
Cuccia et al. (2017) employed 1-methylpiperazine in a solvent blend for CO2 capture, highlighting its role in studying the degradation of solvents under pilot plant conditions (Cuccia et al., 2017).
5. Coordination Chemistry and Properties
Hannachi et al. (2019) synthesized isomorphous cobalt and nickel thiocyanate coordination compounds using 2-methylpiperazine, demonstrating the influence of different metals on the properties of these compounds (Hannachi et al., 2019).
6. Spectroscopic Analysis and Molecular Properties
Mahalakshmi and Balachandran (2015) conducted a detailed quantum chemical analysis of 1-Amino-4-methylpiperazine, providing insights into its electronic properties and molecular interactions (Mahalakshmi & Balachandran, 2015).
properties
IUPAC Name |
(2S)-2-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Methylpiperazine | |
CAS RN |
74879-18-8 | |
Record name | 2-Methylpiperazine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(+)-2-Methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPIPERAZINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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